1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide
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Overview
Description
1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reactions, which can be achieved through radical or nucleophilic pathways.
Coupling Reactions: The final step involves coupling the pyrrolidine ring with the trifluoromethylated phenyl group under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group, using nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Scientific Research Applications
1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidine-2-carboxamide: Similar structure but with a piperidine ring instead of pyrrolidine.
1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-one: Similar structure but with a ketone group instead of carboxamide.
Uniqueness: 1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxamide is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrrolidine ring contributes to its structural diversity and biological activity .
Properties
Molecular Formula |
C13H15F3N2O |
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Molecular Weight |
272.27 g/mol |
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)10-4-1-3-9(7-10)8-18-6-2-5-11(18)12(17)19/h1,3-4,7,11H,2,5-6,8H2,(H2,17,19) |
InChI Key |
NVKXTFHFIWPZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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